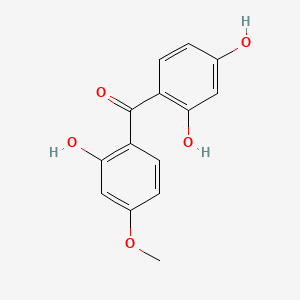

2,2',4-Trihydroxy-4'-methoxybenzophenone

Description

Overview of Benzophenone (B1666685) Derivatives in Academic Inquiry

Benzophenone derivatives are a cornerstone of modern chemical research, valued for their diverse functionalities and wide-ranging applications. rsc.org The core benzophenone structure is a common motif in numerous naturally occurring molecules, particularly in the plant kingdom, which exhibit a spectrum of biological activities. nih.gov This has inspired extensive research in medicinal chemistry, where synthetic benzophenone derivatives are explored for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. researchgate.netnih.gov

Beyond their biological significance, the photophysical properties of these compounds are a major focus of academic inquiry. nih.gov The interaction of the carbonyl group with the dual phenyl rings creates a unique electronic system, making many derivatives effective absorbers of ultraviolet (UV) radiation. medicaljournals.se This characteristic is leveraged in the development of sunscreens and UV stabilizers for materials. univ.kiev.uanih.gov In the field of materials science, benzophenone derivatives are investigated as photoinitiators for polymerization reactions and as building blocks for high-performance polymers. rsc.org The specific nature and position of substituents—such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), or amino (-NH2) groups—profoundly influence the molecule's absorption spectrum, photochemical reactivity, and biological interactions, making them a rich subject for structure-activity relationship studies. medicaljournals.se

Table 1: Selected Applications of Benzophenone Derivatives in Research

| Field of Research | Specific Application | Example Derivative(s) |

|---|---|---|

| Medicinal Chemistry | Anticancer, Anti-inflammatory, Antiviral Agents | Hydroxybenzophenones, Aminobenzophenones |

| Photochemistry | UV Absorbers, Photosensitizers, Photoinitiators | Oxybenzone (B1678072), Dioxybenzone |

| Materials Science | Polymer Building Blocks, UV Stabilizers | 4,4'-Difluorobenzophenone, 2-Hydroxy-4-methoxybenzophenone |

| Analytical Chemistry | Photophysical Probes | Benzophenone |

Significance and Research Landscape of 2,2',4-Trihydroxy-4'-methoxybenzophenone

A thorough review of the current scientific literature reveals a significant lack of specific research focused on the compound This compound . While its constituent functional groups (hydroxyl and methoxy) are common in the broader family of benzophenones, this particular isomeric configuration does not appear to be a subject of extensive investigation in readily accessible academic and chemical databases.

The research landscape is instead dominated by closely related, yet structurally distinct, isomers. For instance, 2,2'-Dihydroxy-4-methoxybenzophenone (also known as Dioxybenzone or Benzophenone-8) is a well-documented compound, frequently studied for its UV-blocking capabilities in sunscreens. nih.gov Similarly, compounds like 2,6,4'-Trihydroxy-4-methoxybenzophenone targetmol.comchemicalbook.com and 2,3,4'-Trihydroxy-4-methoxybenzophenone nih.gov have been synthesized and characterized, with some investigation into their biological activities.

The absence of dedicated research on this compound could suggest several possibilities: it may be a synthetically challenging target, it may not have been identified as a naturally occurring product, or its properties may not have presented a compelling case for detailed study compared to its more common isomers. Therefore, a detailed discussion of its specific significance, research findings, or established properties cannot be provided based on the available scientific data. Further primary research would be required to elucidate the chemical, physical, and biological characteristics of this specific molecule.

Historical Context of Benzophenone Research Methodologies

The study of benzophenones is deeply rooted in the history of organic synthesis. The foundational method for creating the benzophenone core is the Friedel-Crafts acylation , a reaction developed by Charles Friedel and James Crafts in 1877. wikipedia.orgnih.gov This electrophilic aromatic substitution reaction traditionally involves reacting an aromatic ring (like benzene) with an acyl chloride (such as benzoyl chloride) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). wikipedia.orggoogle.com This method has been the workhorse for synthesizing both symmetrical and unsymmetrical benzophenones for over a century and remains a staple in laboratory synthesis. oregonstate.edu

Over the years, variations and improvements to this core methodology have been developed to enhance yield, reduce waste, and accommodate a wider range of starting materials. These include the use of different acylating agents like carboxylic acids or anhydrides and alternative catalysts. nih.gov Another classical approach involves the oxidation of diphenylmethane. wikipedia.org

The evolution of analytical techniques has been equally crucial to the advancement of benzophenone research. Early characterization would have relied on classical methods like melting point determination and elemental analysis. The mid-20th century saw the advent of spectroscopic methods, which revolutionized the ability to elucidate the precise structures of these derivatives.

Infrared (IR) Spectroscopy became vital for confirming the presence of the characteristic carbonyl (C=O) group.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) allows for the precise mapping of the molecular skeleton, confirming the substitution patterns on the phenyl rings.

Mass Spectrometry (MS) provides exact molecular weight and fragmentation data, crucial for identification. jfda-online.com

Modern research now routinely employs hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), for the sensitive and accurate detection and quantification of benzophenone derivatives in complex mixtures, from environmental samples to biological tissues. univ.kiev.uajfda-online.comnih.gov

Table 2: Evolution of Key Methodologies in Benzophenone Research

| Era | Synthesis Methodology | Analytical Methodology |

|---|---|---|

| Late 19th Century | Friedel-Crafts Acylation | Melting Point, Elemental Analysis |

| Mid 20th Century | Refinements of Friedel-Crafts, Oxidation of Diphenylmethane | Infrared (IR) & UV-Vis Spectroscopy |

| Late 20th Century | New Catalytic Systems | Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) |

| 21st Century | Green Chemistry Approaches | HPLC-MS/MS, GC-MS |

Structure

3D Structure

Properties

CAS No. |

7392-62-3 |

|---|---|

Molecular Formula |

C14H12O5 |

Molecular Weight |

260.24 g/mol |

IUPAC Name |

(2,4-dihydroxyphenyl)-(2-hydroxy-4-methoxyphenyl)methanone |

InChI |

InChI=1S/C14H12O5/c1-19-9-3-5-11(13(17)7-9)14(18)10-4-2-8(15)6-12(10)16/h2-7,15-17H,1H3 |

InChI Key |

YLQYOUPUVFQNLO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O)O |

Origin of Product |

United States |

Isolation and Biosynthesis of 2,2 ,4 Trihydroxy 4 Methoxybenzophenone from Natural Sources

Phytochemical Extraction and Purification Methodologies

The isolation of 2,2',4-trihydroxy-4'-methoxybenzophenone from plant materials is a multi-step process that begins with extraction, followed by purification to yield the pure compound. The choice of solvent for extraction is crucial and is typically based on the polarity of the target compound.

Initial extraction of plant material is often carried out using solvents of varying polarities, such as methanol, ethanol (B145695), or ethyl acetate (B1210297), to create a crude extract. nih.govresearchgate.net This extract contains a complex mixture of phytochemicals, from which the target benzophenone (B1666685) must be separated. nih.gov

Chromatographic Techniques for Benzophenone Isolation

Chromatography is the cornerstone of purification for benzophenone derivatives from crude plant extracts. nih.govjsmcentral.org Column chromatography, particularly over silica (B1680970) gel, is a widely used primary purification step. nih.gov In this technique, the crude extract is loaded onto a column packed with a stationary phase (e.g., silica gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. Separation is achieved based on the differential affinities of the compounds in the extract for the stationary and mobile phases.

Further purification often employs more advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a high-resolution technique that utilizes high pressure to pass the solvent through a column containing fine particles, leading to a more efficient separation. nih.gov

Advanced Separation Protocols

For complex mixtures or the separation of closely related compounds, more advanced techniques are employed. Centrifugal Partition Chromatography (CPC) is a liquid-liquid chromatographic technique that has been successfully used for the isolation of xanthones, which are structurally related to benzophenones, from Gentianella amarella. nih.govresearchgate.net This method avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample.

Solid-phase extraction (SPE) is another valuable technique for the cleanup and preconcentration of benzophenones from various matrices. nih.govnih.gov It involves passing a liquid sample through a solid sorbent, which retains the analytes of interest. The analytes are then eluted with a small volume of a different solvent. This technique is often coupled with other analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography (GC), for sensitive detection and quantification. nih.govnih.gov

Identification of Natural Sources Rich in Benzophenone Derivatives

Several plant species have been identified as sources of this compound and related benzophenone derivatives. These compounds are often found in families known for producing a rich diversity of phenolic compounds.

Specific Plant Species and Biological Matrices

Gentianella amarella (Autumn gentian) of the Gentianaceae family is a known source of xanthones, which are biosynthetically related to benzophenones. nih.govresearchgate.net The isolation of various xanthones from this plant suggests the potential presence of benzophenone precursors. nih.gov

Phaleria macrocarpa, a member of the Thymelaeaceae family, is another plant from which benzophenone derivatives have been isolated. researchgate.net Specifically, a related compound, 2,4',6-trihydroxy-4-methoxybenzophenone, was isolated from the ethyl acetate fraction of its fruits. researchgate.net

Mesua ferrea, belonging to the Clusiaceae family, is recognized for containing a variety of bioactive compounds, including coumarins and flavonoids. nih.gov The Clusiaceae family is known to be a source of polyisoprenylated benzophenones.

The table below summarizes some of the plant sources of benzophenone derivatives.

| Plant Species | Family | Compound Isolated | Plant Part |

| Phaleria macrocarpa | Thymelaeaceae | 2,4',6-Trihydroxy-4-methoxybenzophenone | Fruits |

| Gentianella amarella | Gentianaceae | Xanthones (related to benzophenones) | - |

| Mesua ferrea | Clusiaceae | Coumarins, Flavonoids | Flowers, Leaves |

Comparative Analysis of Natural Occurrence

The occurrence of this compound and its derivatives appears to be concentrated in specific plant families known for their production of complex secondary metabolites. The Clusiaceae, Gentianaceae, and Thymelaeaceae families are prominent in this regard. researchgate.net While the exact concentration of this specific benzophenone may vary between species and even different parts of the same plant, the presence of related compounds often indicates a plant's biosynthetic capability to produce a range of benzophenone structures.

Elucidation of Biosynthetic Pathways

The biosynthesis of xanthones, which shares a common benzophenone intermediate, is understood to originate from the shikimate pathway. researchgate.net This pathway produces aromatic amino acids, including L-phenylalanine, which serves as a precursor. The initial steps involve the formation of an intermediate benzophenone, 2,3',4,6-tetrahydroxybenzophenone. researchgate.net While the general pathway leading to benzophenones is outlined, the specific enzymatic steps and intermediates leading to the precise substitution pattern of this compound are still an area of active research.

The synthesis of related benzophenones has been achieved chemically. For instance, the preparation of 2,2'-dihydroxy-4-methoxybenzophenone involves the synthesis of 2,2',4-trihydroxybenzophenone (B1594374) from salicylic (B10762653) acid and resorcinol (B1680541), followed by a methylation reaction. google.com Another synthetic route involves the reaction of 2-hydroxy-4-methoxy-benzoic acid with resorcinol monomethyl ether. chemicalbook.com These synthetic methods provide insights into the types of chemical transformations that may be mirrored in the plant's enzymatic machinery.

Precursor Identification and Enzymatic Mechanisms

The biosynthesis of the benzophenone scaffold is understood to originate from the phenylpropanoid and polyketide pathways. The core structure is assembled by the enzyme benzophenone synthase (BPS), a type III polyketide synthase.

Precursor Molecules:

Benzoyl-CoA: This starter molecule is derived from the shikimate pathway via phenylalanine.

Malonyl-CoA (3 molecules): These extender units are a central metabolite in fatty acid biosynthesis.

Enzymatic Steps:

Carbon Chain Assembly: Benzophenone synthase catalyzes the sequential condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA. This reaction forms a linear tetraketide intermediate.

Cyclization and Aromatization: The tetraketide intermediate undergoes an intramolecular C6->C1 aldol (B89426) condensation, followed by aromatization, to yield the foundational benzophenone structure, 2,4,6-trihydroxybenzophenone (B1214741).

To arrive at this compound, further modifications of the 2,4,6-trihydroxybenzophenone core are necessary. While the specific enzymes for these transformations on a benzophenone substrate have not been characterized, they are likely catalyzed by common classes of plant enzymes responsible for secondary metabolite diversification.

Proposed Post-Modification Steps:

Hydroxylation: A hydroxyl group needs to be introduced at the 2'-position of the second phenyl ring. This reaction is commonly catalyzed by cytochrome P450-dependent monooxygenases, which are known to be involved in the hydroxylation of a wide variety of aromatic compounds in plants.

O-Methylation: The hydroxyl group at the 4'-position is subsequently methylated. This reaction is typically carried out by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes transfer a methyl group from SAM to a hydroxyl group of the substrate.

The precise order of these hydroxylation and methylation steps has not been established for this compound.

Table 1: Proposed Biosynthetic Pathway for this compound

| Step | Precursor(s) | Product | General Enzyme Class |

|---|---|---|---|

| 1 | Benzoyl-CoA + 3x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | Benzophenone Synthase (BPS) |

| 2 | 2,4,6-Trihydroxybenzophenone | 2,2',4,6-Tetrahydroxybenzophenone | Cytochrome P450 Monooxygenase |

| 3 | 2,2',4,6-Tetrahydroxybenzophenone | This compound | O-Methyltransferase (OMT) |

Genetic Basis of Biosynthesis

The genetic foundation for the biosynthesis of the benzophenone core has been identified in several plant species. Genes encoding benzophenone synthase (BPS) have been isolated and characterized from plants such as Hypericum species and Garcinia mangostana. These genes are part of the type III polyketide synthase family and share sequence homology with other synthases in this class, such as chalcone (B49325) synthase.

The expression of these BPS genes can be induced by various stimuli, including elicitors, suggesting their role in plant defense mechanisms. Recombinant expression of plant BPS genes in microbial systems like E. coli and yeast has been successfully used to produce the benzophenone backbone, 2,4,6-trihydroxybenzophenone.

However, the specific genes encoding the enzymes responsible for the subsequent hydroxylation and O-methylation of the benzophenone core to produce this compound have not yet been identified. The identification of these genes would require further investigation into the genomes and transcriptomes of plants that produce this or structurally similar compounds. Such research would likely focus on identifying candidate genes from the cytochrome P450 monooxygenase and O-methyltransferase superfamilies that are co-expressed with BPS or whose expression correlates with the production of the final compound.

Advanced Synthetic Methodologies and Chemical Transformations of 2,2 ,4 Trihydroxy 4 Methoxybenzophenone

Classical and Modern Synthetic Routes to Benzophenone (B1666685) Scaffolds

The construction of the core benzophenone structure is a foundational step, which is then followed by the introduction or modification of functional groups to yield the desired polysubstituted product.

The Friedel-Crafts acylation is a cornerstone of benzophenone synthesis. pearson.comnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). pearson.comvedantu.com The reaction proceeds through the formation of an acylium ion, which then attacks the aromatic ring. vedantu.com For the synthesis of substituted benzophenones, the choice of the aromatic substrate and the acylating agent is critical. For instance, reacting benzene (B151609) with benzoyl chloride in the presence of AlCl₃ yields the parent benzophenone. pearson.com

Variations of this reaction exist to improve yields and accommodate a wider range of substrates. For example, using amides as acylating agents in the presence of a strong acid like triflic acid has been shown to be competitive with traditional methods using benzoyl chloride. nih.gov Other methods for preparing the benzophenone scaffold include the use of phosgene, carbon tetrachloride, or benzoic acid as the carbonyl source. chemicalbook.com For instance, the reaction of benzene and carbon tetrachloride with a Lewis acid catalyst produces diphenyldichloromethane, which is then hydrolyzed to form benzophenone. chemicalbook.com

A specific route to a related compound, 2,2',4-trihydroxybenzophenone (B1594374), involves the reaction of salicylic (B10762653) acid and resorcinol (B1680541). google.com This intermediate can then undergo further functionalization.

Once the benzophenone scaffold is in place, methylation and hydroxylation are key transformations to arrive at 2,2',4-Trihydroxy-4'-methoxybenzophenone. Methylation, the addition of a methyl group, can be achieved using various methylating agents. A common method for the synthesis of 2,2'-dihydroxy-4-methoxybenzophenone involves the methylation of 2,2',4-trihydroxybenzophenone with dimethyl sulfate. google.com

Conversely, demethylation or ether cleavage is often necessary to introduce hydroxyl groups. This can be accomplished by reacting methylated hydroxybenzophenones with a Lewis acid like aluminum chloride (AlCl₃), followed by hydrolysis. google.com This process is essentially the reverse of the Williamson ether synthesis and is a standard method for converting aryl methyl ethers to phenols. The efficiency of this demethylation can be improved by carrying out the reaction in the presence of ureas or carboxamides. google.com The selective protection and deprotection of hydroxyl groups are crucial for achieving the desired substitution pattern. researchgate.net

Table 1: Comparison of Synthetic Reactions for Benzophenone Scaffolds

| Reaction Name | Reactants | Catalyst | Key Features |

| Friedel-Crafts Acylation | Arene, Acyl Halide/Anhydride | Lewis Acid (e.g., AlCl₃) | Forms an acylium ion intermediate; a classic method for C-C bond formation. pearson.comvedantu.com |

| Amide-based Acylation | Arene, Amide | Strong Acid (e.g., Triflic Acid) | Competitive yields with traditional methods; can be more environmentally benign. nih.gov |

| Phosgene Method | Benzene, Phosgene | Lewis Acid | Low raw material cost but uses highly toxic phosgene. chemicalbook.com |

| Carbon Tetrachloride Method | Benzene, CCl₄ | Lewis Acid | Involves a hydrolysis step to form the ketone. chemicalbook.com |

Regioselective Synthesis and Isomer Control

Achieving the specific arrangement of substituents in this compound is a significant synthetic challenge due to the multiple reactive sites on the aromatic rings.

The primary challenge in the synthesis of polysubstituted benzophenones is controlling the position of incoming functional groups, a concept known as regioselectivity. nih.gov During electrophilic aromatic substitution reactions like Friedel-Crafts acylation, the existing substituents on the aromatic rings direct the position of the new substituent. However, when multiple positions are activated, mixtures of isomers can be formed, leading to lower yields of the desired product and difficult purification processes. For example, the Friedel–Crafts reaction between 2,6-dimethoxybenzoyl chloride and benzene can yield both the expected 2,6-dimethoxybenzophenone (B5711580) and an anomalous product, 3-benzoyl-2,2′,4,6′-tetramethoxybenzophenone. rsc.org

To overcome the challenges of regioselectivity, chemists employ protecting groups. organic-chemistry.orgwikipedia.org A protecting group is a chemical moiety that is temporarily attached to a reactive functional group to render it inert during a chemical transformation at another site in the molecule. organic-chemistry.org After the desired reaction is complete, the protecting group is removed to restore the original functional group. wikipedia.org

In the synthesis of polyhydroxybenzophenones, hydroxyl groups are often protected as ethers (e.g., benzyl (B1604629) or silyl (B83357) ethers) or esters. researchgate.netlibretexts.org The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its removal. For instance, a benzyl ether can be cleaved by hydrogenolysis, a reaction that typically does not affect other functional groups. researchgate.net The use of different protecting groups with varying stabilities allows for the selective deprotection of one hydroxyl group while others remain protected, enabling precise control over the final substitution pattern. organic-chemistry.org This strategy of using multiple, different protecting groups that can be removed under distinct conditions is known as an orthogonal protection strategy. organic-chemistry.org

Novel Catalytic Approaches and Green Chemistry Principles in Synthesis

Modern synthetic chemistry is increasingly focused on developing more efficient and environmentally friendly methods.

Novel catalytic systems are being explored to improve the efficiency and selectivity of benzophenone synthesis. For example, ionic liquids have been used as dual catalyst-solvent systems for Friedel-Crafts acylation, in some cases showing higher catalytic activity than conventional organic solvents. researchgate.net Composite catalysts have also been developed for the low-pressure synthesis of benzophenone, which enhances safety and improves reaction yield and time. google.com Photocatalysis represents another modern approach, for instance, in the palladium-catalyzed reductive carbonylation of 2-iodoanilines with CO₂ to form isatoic anhydride derivatives, which can be precursors to other complex molecules. researchgate.net

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. hilarispublisher.comresearchgate.net In the context of benzophenone synthesis, this includes the use of less toxic solvents and reagents, as well as energy-efficient reaction conditions. hilarispublisher.com For example, the photoreduction of benzophenone to benzopinacol (B1666686) can be carried out using sunlight as a renewable energy source and ethanol (B145695) as a greener solvent alternative to isopropyl alcohol. hilarispublisher.comegrassbcollege.ac.inneliti.com The development of catalytic reactions that can proceed under milder conditions and with higher atom economy is a key goal of green chemistry. egrassbcollege.ac.in The use of deep eutectic solvents, which are biodegradable and have low toxicity, as both a catalyst and solvent in Friedel-Crafts reactions is another example of a greener approach. researchgate.net

Biocatalysis and Aqueous-Phase Reactions

The application of biocatalysis in the synthesis and transformation of benzophenones is an emerging area driven by the pursuit of greener and more selective chemical processes. While specific research on the biocatalysis of this compound is not extensively documented, valuable insights can be drawn from studies on structurally related methoxylated flavonoids.

Biotransformation of Methoxy (B1213986) Aromatic Compounds:

Research on the biotransformation of methoxyflavones using entomopathogenic filamentous fungi has demonstrated that these microorganisms can effectively catalyze demethylation and subsequent glycosylation reactions. mdpi.com This suggests a potential biocatalytic route for modifying this compound. Fungal enzymes could potentially demethylate the methoxy group to yield a tetrahydroxybenzophenone or introduce additional hydroxyl groups, which could then be glycosylated. mdpi.com Such enzymatic transformations offer a high degree of regioselectivity and stereoselectivity, which are often challenging to achieve through traditional chemical methods.

Aqueous-Phase Reactions:

The study of benzophenone derivatives in aqueous media is critical, particularly concerning their environmental fate and potential for remediation. Advanced Oxidation Processes (AOPs) are a key area of investigation for the degradation of benzophenone-type UV filters in water. nih.gov For instance, the UV/H₂O₂ process has been shown to effectively degrade benzophenone-3, a structurally related compound. nih.gov The reaction's efficiency is dependent on factors such as the initial concentration of the benzophenone and the pH of the solution. nih.gov While these are degradation pathways rather than synthetic ones, they underscore the reactivity of the benzophenone core in aqueous, radical-containing environments. This knowledge can inform the design of aqueous-phase synthetic reactions, for example, by highlighting the potential for oxidative side reactions.

Sustainable Synthetic Practices

In recent years, a significant focus has been placed on developing more sustainable and environmentally friendly methods for the synthesis of benzophenone derivatives, moving away from hazardous reagents and solvents.

Alternative Catalysts and Reagents:

Traditional Friedel-Crafts acylation reactions for benzophenone synthesis often rely on stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant waste. wikipedia.org Green chemistry approaches are exploring the use of reusable solid acid catalysts. For example, tungstophosphoric acid supported on MCM-41 has been effectively used for the synthesis of 4-methoxybenzophenone, demonstrating high conversion and selectivity. researchgate.net Another sustainable approach involves the use of phase transfer catalysts, which can enhance reaction rates in multiphase systems, reducing the need for organic solvents and enabling the use of less hazardous reagents. researchgate.netgoogle.com For instance, a patented process for preparing 2-hydroxy-4-methoxybenzophenone utilizes a phase transfer catalyst with methyl halide, replacing the more toxic dimethyl sulfate. google.com

The following table summarizes a selection of greener synthetic approaches for benzophenone derivatives, highlighting the catalyst, reactants, and key advantages.

| Catalyst/System | Reactants | Product | Key Advantages |

| Tungstophosphoric acid on MCM-41 | Anisole, Benzoic acid | 4-Methoxybenzophenone | Reusable solid acid catalyst, high conversion. researchgate.net |

| Phase Transfer Catalyst (e.g., Tetrabutylammonium chloride) | 2,4-dihydroxybenzophenone (B1670367), Methyl halide | 2-hydroxy-4-methoxybenzophenone | Avoids toxic dimethyl sulfate, simple process. google.com |

| Bismuth (III) chloride or Zeolite catalyst | Resorcinol, Benzoic anhydride | 2,4-dihydroxybenzophenone | Low-toxicity reagents, easily recoverable catalyst, high yield and purity. google.com |

| Gemini Surfactant | Aromatic compound, Benzoyl chloride | Benzophenone compound | Replaces organic solvents, reusable catalyst system. google.com |

Derivatization and Analog Synthesis

The modification of the this compound structure through derivatization is a key strategy for modulating its physicochemical and biological properties. This includes the formation of conjugates and the generation of analogs based on structure-activity relationships.

Formation of Glycosides and Other Conjugates

Glycosylation is a common derivatization strategy that can significantly impact a molecule's solubility, stability, and biological activity.

Synthesis of Benzophenone Glycosides:

The synthesis of benzophenone glycosides has been successfully achieved through multi-step chemical processes. For example, the total synthesis of 2,4,4'-trihydroxy-6-methoxybenzophenone 4'-O-β-D-glucopyranoside has been reported. researchgate.net The process involves several key steps, including protection of hydroxyl groups, selective deprotection, and finally, glycosylation using an activated sugar donor like 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide in the presence of a phase transfer catalyst. researchgate.net This general approach can be adapted for the glycosylation of this compound at one of its hydroxyl positions.

Metabolic Conjugation:

In biological systems, benzophenones are known to undergo conjugation reactions as part of their metabolism. Studies on the metabolism of 2-hydroxy-4-methoxybenzophenone (oxybenzone) have shown that it is rapidly converted to glucuronide conjugates in rat hepatocytes. nih.gov The hydroxylated metabolites of oxybenzone (B1678072), including 2,4-dihydroxybenzophenone and 2,2'-dihydroxy-4-methoxybenzophenone, also form glucuronides. nih.govnih.gov This metabolic pathway highlights the susceptibility of the hydroxyl groups on the benzophenone scaffold to enzymatic glycosylation, a process that can be mimicked synthetically to produce specific glycoside derivatives.

The following table outlines a representative synthetic step for glycosylation:

| Aglycone Precursor | Glycosyl Donor | Reaction Conditions | Product |

| Polyhydroxy-methoxybenzophenone | 2,3,4,6-tetra-O-acetyl-D-glucopyranosyl bromide | BnBu₃NCl, K₂CO₃, CH₂Cl₂ | Acetylated Benzophenone Glucoside |

Structure-Activity Relationship (SAR) Driven Analog Generation (focused on chemical structure variation)

The generation of analogs of this compound is often guided by structure-activity relationship (SAR) studies, which aim to understand how variations in the chemical structure affect a particular property or activity.

Influence of Hydroxyl and Methoxy Groups:

The number and position of hydroxyl and methoxy groups on the benzophenone scaffold are critical determinants of its properties. For instance, in the context of UV filters, the presence of a hydroxyl group in the ortho position to the carbonyl is crucial for the molecule's ability to dissipate UV energy through an excited-state intramolecular proton transfer (ESIPT) mechanism. nih.gov The substitution pattern also influences the absorption spectrum. nih.gov

Metabolism studies of oxybenzone provide insights into the biological activities of different hydroxylation patterns. The biotransformation of 2-hydroxy-4-methoxybenzophenone can lead to metabolites such as 2,4-dihydroxybenzophenone (DHB), 2,2'-dihydroxy-4-methoxybenzophenone (DHMB), and 2,3,4-trihydroxybenzophenone (B75506) (THB). nih.gov SAR studies on the xenoestrogenic activity of these metabolites revealed that the estrogenic potency follows the order DHB > THB > DHMB, with the parent compound showing no activity. nih.gov This indicates that the specific arrangement of hydroxyl groups is a key factor in the interaction with estrogen receptors.

The following table summarizes the relative estrogenic potency of oxybenzone and its metabolites:

| Compound | Structure | Relative Estrogenic Potency |

| 2-hydroxy-4-methoxybenzophenone (Oxybenzone) | 2-OH, 4-OCH₃ | Inactive nih.gov |

| 2,4-dihydroxybenzophenone (DHB) | 2-OH, 4-OH | Highest nih.gov |

| 2,3,4-trihydroxybenzophenone (THB) | 2-OH, 3-OH, 4-OH | Intermediate nih.gov |

| 2,2'-dihydroxy-4-methoxybenzophenone (DHMB) | 2-OH, 2'-OH, 4-OCH₃ | Lowest nih.gov |

This data underscores how subtle changes in the substitution pattern, such as the conversion of a methoxy group to a hydroxyl group or the introduction of additional hydroxyl functions, can dramatically alter the biological activity of the benzophenone core. This knowledge is invaluable for the rational design of new analogs with desired activity profiles, whether for applications as UV filters with minimal endocrine-disrupting potential or for other targeted biological activities. nih.govnih.gov

Spectroscopic and Structural Characterization Techniques for Substituted Benzophenones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C), allowing for the assembly of the molecular framework.

One- and Two-Dimensional NMR Applications

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer fundamental insights into the molecular structure. The ¹H NMR spectrum reveals the number of different types of protons, their relative ratios, and their electronic environments through chemical shifts (δ). Spin-spin coupling patterns provide information about adjacent protons. The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule. nih.gov

For a definitive assignment of all proton and carbon signals in 2,2',4-Trihydroxy-4'-methoxybenzophenone, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu These techniques correlate signals from different nuclei, providing a more complete picture of the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically protons on adjacent carbon atoms. youtube.comsdsu.edu Cross-peaks in a COSY spectrum connect the signals of coupled protons, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. sdsu.eduhmdb.ca It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. youtube.com

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved.

Advanced NMR Techniques for Conformational Analysis

Beyond establishing connectivity, advanced NMR techniques can provide insights into the three-dimensional structure and dynamic behavior of molecules in solution, a field known as conformational analysis. auremn.org.br For substituted benzophenones, a key conformational feature is the rotational isomerism around the single bonds connecting the carbonyl group to the phenyl rings. auremn.org.br

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. NOESY identifies protons that are close to each other in space, even if they are not directly connected through bonds. This information is crucial for determining the preferred conformation of the molecule in solution. Theoretical calculations are often used in conjunction with NMR data to model the geometries and relative energies of different stable conformers. auremn.org.br The application of these advanced methods can elucidate the preferred orientation of the substituted phenyl rings relative to the carbonyl group in this compound.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. measurlabs.comnih.gov This precision allows for the unambiguous determination of the elemental composition and, consequently, the molecular formula of a compound. For this compound, with a chemical formula of C₁₄H₁₂O₅, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. nih.gov

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₅ |

| Molecular Weight | 260.24 g/mol |

| Exact Mass | 260.0685 Da |

Tandem Mass Spectrometry for Structural Confirmation

Tandem mass spectrometry, also known as MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented. nationalmaglab.orgwikipedia.org The resulting fragment ions are then analyzed by a second mass spectrometer. nationalmaglab.orgunt.edu This process provides detailed structural information by revealing how the molecule breaks apart. miamioh.edu

In a typical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. It would then be subjected to collision-induced dissociation (CID), causing it to fragment. The analysis of these fragments helps to confirm the connectivity of the different parts of the molecule, such as the substituted phenyl rings and the carbonyl group. This fragmentation data provides an additional layer of confirmation for the structure elucidated by NMR spectroscopy. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH) groups, the carbonyl (C=O) group, and the aromatic carbon-carbon double bonds (C=C).

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| Hydroxyl (O-H stretch) | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Carbonyl (C=O stretch) | 1630-1680 |

| Aromatic C=C stretch | 1450-1600 |

| C-O stretch | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The absorption maxima (λmax) in a UV-Vis spectrum are characteristic of the conjugated systems within a molecule. Benzophenones typically exhibit strong UV absorption due to the presence of the conjugated system involving the aromatic rings and the carbonyl group. The specific λmax values for this compound are influenced by the hydroxyl and methoxy (B1213986) substituents on the phenyl rings. For a closely related compound, 2,2'-dihydroxy-4,4'-dimethoxybenzophenone, UV absorption maxima are observed in methanol. spectrabase.com This provides an indication of the expected absorption regions for the title compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov For substituted benzophenones, this technique provides invaluable information on molecular conformation, such as the dihedral angle (twist angle) between the two phenyl rings, and the detailed nature of intermolecular interactions that dictate the crystal packing. nih.govresearchgate.net While a specific crystal structure for this compound is not available in the reviewed literature, analysis of related structures provides a solid framework for predicting its solid-state behavior. nih.govacs.orgnih.gov

The crystal packing of substituted benzophenones is governed by a combination of intermolecular forces. acs.org In the absence of strong hydrogen bond donors like hydroxyl groups, the crystal structure of benzophenone (B1666685) itself is stabilized by weaker interactions, primarily phenyl-phenyl approaches. rsc.orgrsc.org These can be categorized as face-to-face (π-π stacking) or edge-to-face (C-H···π) interactions. acs.orgrsc.org

The introduction of substituents dramatically influences the crystal packing by providing additional sites for interaction. In substituted benzophenones, a variety of weak hydrogen bonds and other interactions play crucial roles in the supramolecular assembly. acs.orgfigshare.com These include:

C-H···O interactions: The carbonyl oxygen is a common hydrogen bond acceptor. acs.org

π···π interactions: Stacking of the aromatic rings is a recurring motif. acs.org

Halogen bonds: In halogenated derivatives, these interactions contribute significantly to the crystal lattice. acs.org

| Interaction Type | Description | Typical Groups Involved |

|---|---|---|

| O-H···O | Strong Hydrogen Bond | Hydroxyl group and Carbonyl oxygen |

| C-H···O | Weak Hydrogen Bond | Aromatic C-H and Carbonyl oxygen |

| π···π Stacking | Aromatic Interaction | Parallel arrangement of phenyl rings |

| C-H···π | Aromatic Interaction | Aromatic C-H and the face of a phenyl ring |

For hydroxylated benzophenones like this compound, hydrogen bonding is a dominant directional force in the crystal structure. nih.govmdpi.com These interactions can be either intramolecular or intermolecular. researchgate.net

Intramolecular Hydrogen Bonds: A hydroxyl group at the 2- or 2'- position can form a strong intramolecular hydrogen bond with the carbonyl oxygen, creating a stable six-membered ring. researchgate.netresearchgate.netnih.gov This is a common feature in 2-hydroxybenzophenone (B104022) derivatives and significantly influences the molecule's conformation and photophysical properties. ias.ac.inresearchgate.net

Intermolecular Hydrogen Bonds: Hydroxyl groups that are not involved in intramolecular bonding, such as one at the 4-position, are available to form intermolecular hydrogen bonds with neighboring molecules. acs.org The most prevalent intermolecular hydrogen bond is the O-H···O=C interaction, where the hydroxyl group of one molecule donates a proton to the carbonyl oxygen of another. acs.org These interactions can link molecules into chains, dimers, or more complex three-dimensional networks, which are the primary determinants of the crystal's architecture. researchgate.net The analysis of these hydrogen bonding networks is crucial for understanding the physical properties of the solid material. mdpi.com

Information on the Photochemical Behavior of this compound is Not Currently Available

A thorough review of available scientific literature and data sources has found insufficient information to construct a detailed article on the photochemical behavior and environmental dynamics of the specific chemical compound this compound. While extensive research exists on the environmental impact and degradation pathways of other substituted benzophenones, such as Benzophenone-3 (Oxybenzone), Benzophenone-4 (Sulisobenzone), and Benzophenone-8 (Dioxybenzone), this level of detail is not publicly available for this compound.

Consequently, it is not possible to provide scientifically accurate and specific content for the requested sections on photolysis mechanisms, the influence of environmental factors, or degradation product identification for this particular compound. The strict adherence to focusing solely on this compound, as per the instructions, cannot be fulfilled with the current state of available research.

Information is readily available for other related compounds. For example, studies on Benzophenone-4 detail its direct photolysis quantum yield and reaction rates with hydroxyl radicals. Similarly, research on Benzophenone-3 explores its degradation in the presence of dissolved organic matter and identifies its photoproducts. However, extrapolating these findings to this compound would be speculative and scientifically unsound.

Therefore, the article focusing solely on the photochemical behavior of this compound cannot be generated at this time.

Photochemical Behavior and Environmental Dynamics of Substituted Benzophenones

Degradation Product Identification and Pathway Mapping

Mass Spectrometry-Based Product Analysis

In studies of other benzophenones, mass spectrometry has been crucial in elucidating fragmentation patterns and identifying metabolites. For instance, the degradation of nemorosone, a complex benzophenone (B1666685), was investigated using electrospray ionization multistage tandem mass spectrometry (ESI-MSn) to identify its degradation products. nih.gov Similarly, the transformation of benzophenone-3 in chlorinated seawater has been studied, leading to the identification of various byproducts through UPLC-ESI-MS and GC-MS. acs.org

Mechanistic Implications of Transformation Products

The identification of transformation products allows scientists to infer the chemical mechanisms driving the degradation of the parent compound. For many benzophenones, photochemical transformation is initiated by the absorption of UV light, leading to the formation of excited triplet states. rsc.org These highly reactive species can then interact with other molecules, such as dissolved organic matter or oxygen, to generate reactive oxygen species (ROS) like hydroxyl radicals. rsc.org

These radicals are powerful oxidizing agents that can attack the benzophenone molecule, leading to hydroxylation, cleavage of the aromatic rings, or other structural modifications. rsc.org The specific degradation pathways are highly dependent on the substitution pattern of the benzophenone and the composition of the surrounding water matrix.

Environmental Distribution and Persistence Studies

Currently, there is a significant lack of data concerning the environmental distribution and persistence of 2,2',4-Trihydroxy-4'-methoxybenzophenone. While numerous studies have documented the widespread occurrence of other benzophenones, such as benzophenone-1, benzophenone-3, benzophenone-4, and benzophenone-8, in various environmental compartments including river water, seawater, and even tap water, specific monitoring data for this compound is not available in the reviewed literature. nih.gov

The physicochemical properties of benzophenones, such as their lipophilicity (tendency to dissolve in fats and oils), play a significant role in their environmental distribution. nih.gov More lipophilic compounds are more likely to accumulate in sediments and the fatty tissues of aquatic organisms. nih.gov The persistence of these compounds in the environment is a key factor in assessing their potential long-term impact.

Mechanistic Studies of Biological Activities at the Cellular and Molecular Level

Cellular Pathway Modulation and Signal Transduction

There is no available research detailing the modulation of cellular pathways or signal transduction by 2,2',4-Trihydroxy-4'-methoxybenzophenone.

Neurotrophic Effects in Cellular Models (e.g., PC-12 cells)

Currently, there is a lack of direct scientific literature detailing the neurotrophic effects of this compound in cellular models such as PC-12 cells. PC-12 cells, derived from a pheochromocytoma of the rat adrenal medulla, are a well-established model for studying neuronal differentiation and neurotrophic factor activity. When treated with Nerve Growth Factor (NGF), these cells cease proliferation and differentiate, extending neurites and acquiring a phenotype similar to sympathetic neurons. This model is frequently used to screen for compounds with potential neurotrophic or neuroprotective properties.

While the broader class of benzophenones has been investigated for various biological activities, specific studies focusing on the ability of this compound to promote neurite outgrowth or neuronal survival in PC-12 cells have not been identified in the reviewed literature. Research on other natural compounds in PC-12 cells has shown that neurotrophic effects can be mediated through various signaling pathways, including the activation of cAMP response element-binding protein (CREB) and the MAPK/ERK pathway, which are crucial for neuritogenesis. However, whether this compound engages these or other neurotrophic signaling pathways remains to be investigated.

Studies on Anti-ferroptosis Mechanisms in Cell Lines

Direct experimental studies on the anti-ferroptosis mechanisms of this compound in specific cell lines are not extensively documented. Ferroptosis is a form of regulated cell death characterized by iron-dependent accumulation of lipid peroxides to lethal levels. The primary defense mechanism against ferroptosis is the glutathione (B108866) peroxidase 4 (GPX4) enzyme, which, using glutathione (GSH), converts toxic lipid hydroperoxides into non-toxic lipid alcohols.

However, the antioxidant properties of structurally related compounds suggest a potential role in mitigating ferroptosis. A study on 2,2',4-trihydroxybenzophenone (B1594374) demonstrated that it possesses radical-scavenging properties. nih.gov This activity is crucial as the execution of ferroptosis is heavily dependent on the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. The ability to scavenge radicals could, in theory, interrupt the chain reaction of lipid peroxidation that leads to membrane damage and cell death in ferroptosis.

Table 1: Potential Mechanistic Links of Related Compounds to Anti-ferroptosis

| Compound | Observed Activity | Relevance to Anti-ferroptosis |

|---|

Interactions with Specific Cellular Receptors (e.g., Androgen Receptor binding, without clinical context)

Several in vitro studies have investigated the interaction of benzophenone (B1666685) derivatives with the androgen receptor (AR), a ligand-activated transcription factor crucial for male sexual development and other physiological processes. These studies utilize reporter gene assays in various cell lines to measure the ability of a compound to either mimic (agonist) or block (antagonist) the action of natural androgens like dihydrotestosterone (B1667394) (DHT).

Research on a range of hydroxylated benzophenones has revealed that many of these compounds exhibit antiandrogenic activity, meaning they can inhibit the transcriptional activity of the AR induced by DHT. nih.gov For instance, in a reporter gene assay using a rat fibroblast cell line (NIH3T3), several tri- and tetrahydroxybenzophenones demonstrated significant inhibitory effects on DHT-induced androgenic activity. nih.gov The compound 2,4,4'-trihydroxybenzophenone (B74534) was identified as having high antiandrogenic activity. nih.gov

The structure-activity relationship suggests that the presence and position of hydroxyl groups on the benzophenone scaffold are critical for this interaction. nih.gov A hydroxyl group at the 4-position appears to be important for hormonal activities. nih.gov While this compound was not specifically tested in these comparative studies, the data on structurally similar compounds suggest a potential for interaction with the androgen receptor. The mechanism is likely competitive binding to the ligand-binding domain of the AR, thereby preventing the conformational changes required for receptor activation and subsequent gene transcription. None of the tested benzophenones in these studies showed significant androgen agonistic activity. mdpi.com

Table 2: Antiandrogenic Activity of Selected Benzophenone Derivatives in a Reporter Gene Assay

| Compound | Antiandrogenic Activity (IC50) |

|---|---|

| 2,4,4'-Trihydroxybenzophenone | 1.9 x 10⁻⁶ M mdpi.com |

| 2,2',4,4'-Tetrahydroxybenzophenone | 2.5 x 10⁻⁶ M mdpi.com |

| 2-Hydroxy-4-methoxybenzophenone | 2.9 x 10⁻⁵ M mdpi.com |

| 2,4-Dihydroxybenzophenone (B1670367) | 1.8 x 10⁻⁵ M mdpi.com |

Data derived from a reporter gene assay using Chinese hamster ovary cells transfected with the human androgen receptor. mdpi.com

Anti-inflammatory and Antimicrobial Mechanisms (in vitro, non-clinical)

Mechanisms of Neutrophil Migration Inhibition (in vitro/cellular)

The precise in vitro mechanisms by which this compound inhibits neutrophil migration have not been specifically elucidated. However, studies on related benzophenone and chalcone (B49325) derivatives provide insights into potential pathways. Neutrophil migration, or chemotaxis, is a critical step in the inflammatory response, guided by chemoattractants to the site of inflammation. This process involves neutrophil adhesion to the endothelium, followed by transmigration.

A study on a series of novel benzophenone derivatives containing a thiazole (B1198619) nucleus found that some of these compounds could concomitantly inhibit prostaglandin (B15479496) production and neutrophil recruitment in an in vivo model of inflammation. mdpi.com This suggests an anti-inflammatory mechanism that goes beyond the inhibition of cyclooxygenase (COX) enzymes.

Furthermore, research on 2',6'-dihydroxy-4'-methoxydihydrochalcone, a compound with structural similarities to the benzophenone core, demonstrated a direct effect on neutrophils in vitro. This compound was able to modulate the expression of the adhesion molecule L-selectin (CD62L) on neutrophils without altering the expression of other integrins like CD18 or CD49d. nih.gov L-selectin plays a crucial role in the initial tethering and rolling of neutrophils on the endothelial surface. By modulating its expression, a compound could effectively reduce the ability of neutrophils to adhere to blood vessel walls and subsequently migrate into tissues. This represents a plausible, though not directly confirmed, mechanism for the potential neutrophil migration inhibitory effects of this compound.

Mechanisms of Anti-biofilm Formation (in vitro/cellular)

While direct studies on the anti-biofilm formation mechanisms of this compound are limited, research on its general antimicrobial activity and the anti-biofilm properties of related phenolic compounds offers potential explanations. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces and are notoriously resistant to antibiotics.

The formation of a biofilm is a multi-step process that begins with the initial attachment of planktonic bacteria to a surface, followed by cell proliferation, aggregation, and maturation of the biofilm structure. A study on 2,2′,4-trihydroxybenzophenone indicated that the compound acts on the bacterial cell wall. nih.gov Damage to the cell wall could impede the initial attachment phase, a critical step for biofilm formation.

Additionally, studies on other phenolic compounds, such as 2-hydroxy-4-methoxybenzaldehyde, have demonstrated significant anti-biofilm activity against pathogens like Staphylococcus aureus. nih.gov The proposed mechanisms for these related compounds often involve the disruption of the cell membrane, leading to the leakage of intracellular contents. nih.gov Another potential mechanism for phenolic compounds is the interference with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate gene expression, including the genes responsible for biofilm formation. By disrupting these signaling pathways, compounds can prevent the bacteria from forming a mature biofilm. For instance, some small molecules have been shown to inhibit the expression of biofilm-related genes, such as those in the ica (B1672459) operon in S. aureus, which is responsible for the production of the polysaccharide intercellular adhesin. frontiersin.org

Table 3: Common Mechanisms of Biofilm Inhibition by Phenolic Compounds

| Mechanism | Description | Potential Relevance for this compound |

|---|---|---|

| Cell Wall/Membrane Disruption | Compromising the structural integrity of the bacterial cell, leading to leakage of contents and preventing surface attachment. nih.gov | The related 2,2',4-trihydroxybenzophenone is known to act on the bacterial cell wall. nih.gov |

| Inhibition of Adhesion | Preventing the initial attachment of bacteria to a surface, a crucial first step in biofilm formation. | Altering cell surface properties due to cell wall interactions could reduce adhesion. |

| Quorum Sensing Inhibition | Interfering with bacterial cell-to-cell communication, which regulates the expression of genes required for biofilm maturation. | A common mechanism for many phenolic anti-biofilm agents. |

Theoretical and Computational Investigations of 2,2 ,4 Trihydroxy 4 Methoxybenzophenone

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules like 2,2',4-trihydroxy-4'-methoxybenzophenone. These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to its reactivity and photophysical behavior.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

For substituted benzophenones, the distribution of HOMO and LUMO is typically spread across the aromatic rings and the carbonyl group. The presence of electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups influences the energies of these orbitals. In this compound, the hydroxyl and methoxy groups are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the electron-withdrawing nature of the carbonyl group influences the LUMO, making that region a likely site for nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies for a Polyhydroxy-methoxy-benzophenone Derivative (Calculated using DFT)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: The data in this table is illustrative for a similar compound and not specific to this compound as detailed computational studies for this exact molecule are not widely available in public literature.

Time-dependent DFT (TD-DFT) is a common method to study the excited states of molecules and predict their ultraviolet-visible (UV-Vis) absorption spectra. For benzophenone (B1666685) derivatives, the absorption spectrum typically shows bands corresponding to n → π* and π → π* transitions. The n → π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

The presence of hydroxyl and methoxy substituents can cause a bathochromic (red) shift in the absorption bands due to the extension of the conjugated system and the electron-donating nature of these groups. Intramolecular hydrogen bonding, which is possible in this compound between the 2-hydroxyl group and the carbonyl oxygen, can also significantly influence the photophysical properties by providing a pathway for rapid non-radiative decay of the excited state.

Table 2: Calculated Electronic Transitions for a Representative Hydroxylated Benzophenone

| Transition | Wavelength (nm) | Oscillator Strength |

| S0 → S1 (n → π) | 350 | 0.02 |

| S0 → S2 (π → π) | 290 | 0.45 |

| S0 → S3 (π → π*) | 260 | 0.30 |

Note: This data is a representative example for a similar class of compounds and is intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed understanding of the conformational landscape and flexibility of this compound.

The benzophenone scaffold is not planar, with the two phenyl rings twisted out of the plane of the carbonyl group to relieve steric hindrance. The degree of this twist is described by dihedral angles. For this compound, the presence of substituents, particularly at the ortho positions (2 and 2'), will significantly influence the preferred conformation. Intramolecular hydrogen bonding between the 2-hydroxyl group and the carbonyl oxygen can restrict the rotation of one of the phenyl rings, leading to a more planar and rigid structure in that part of the molecule.

MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape affects its interactions with other molecules and its biological activity.

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. In polar solvents, polar groups of the solute will tend to orient themselves to maximize favorable interactions with the solvent molecules. For this compound, the hydroxyl and carbonyl groups can form hydrogen bonds with protic solvents like water or ethanol (B145695).

MD simulations with explicit solvent molecules can model these interactions and predict how the conformational equilibrium of the molecule shifts in different solvents. For instance, in a polar protic solvent, conformations that expose the hydroxyl groups to the solvent may be favored. In contrast, in a nonpolar solvent, intramolecular hydrogen bonding might be more prevalent.

Computational Modeling of Molecular Interactions

Computational models can be used to study the non-covalent interactions of this compound with other molecules, such as biological macromolecules or other small molecules. Techniques like molecular docking are often employed to predict the binding mode and affinity of a ligand to a receptor.

The hydroxyl and methoxy groups, along with the carbonyl oxygen of this compound, can act as hydrogen bond donors and acceptors, respectively. The aromatic rings can participate in π-π stacking and hydrophobic interactions. Computational modeling can identify the key residues in a binding pocket that interact with the molecule and quantify the strength of these interactions. This information is valuable in fields such as drug design and materials science. Studies on related benzophenone derivatives have shown the importance of intramolecular hydrogen bonds in their biological and photostabilizing activities. nih.gov

Ligand-Target Binding Predictions (e.g., enzyme active sites, receptors)

Molecular docking and molecular mechanics simulations are instrumental in predicting how a ligand such as this compound might bind to a biological target, such as an enzyme or a receptor. While specific and detailed docking studies for this compound are not extensively documented in publicly available literature, its activity as an agonist for the peroxisome proliferator-activated receptor γ (PPARγ) has been identified. This suggests a direct interaction with the ligand-binding domain of this nuclear receptor.

To illustrate the principles of such interactions, we can examine computational studies conducted on similar benzophenone derivatives. For instance, a recent study explored the binding of a series of benzophenones to the androgen receptor (AR), another key nuclear receptor involved in endocrine function. nih.govbwise.kr This research utilized molecular docking and molecular mechanics with generalized Born and surface area continuum solvation (MM/GBSA) calculations to determine binding affinities and identify key interactions.

In this comparative study, a dihydroxylated benzophenone (BP-2) was shown to have a notable binding affinity for the androgen receptor. bwise.kr The computational analysis revealed that the binding was stabilized by key interactions with specific amino acid residues within the receptor's ligand-binding pocket, such as Gln711 and Asn705. nih.govbwise.kr The binding energy for this interaction was calculated to be -46.39 kcal/mol, indicating a favorable binding event. bwise.kr

These findings for a structurally similar molecule suggest that the hydroxyl and methoxy groups on this compound would also be critical for its interaction with target receptors like PPARγ. The hydroxyl groups can act as hydrogen bond donors and acceptors, while the methoxy group can also participate in hydrogen bonding and hydrophobic interactions. The benzophenone scaffold itself can engage in π-π stacking interactions with aromatic residues in the binding pocket.

| Ligand | Target Receptor | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| Dihydroxy-benzophenone (BP-2) | Androgen Receptor (AR) | -46.39 | Gln711, Asn705 | Hydrogen Bonding, Hydrophobic Interactions |

Intermolecular Forces and Self-Assembly

The potential for this compound to form larger, ordered structures through self-assembly is governed by the nature and strength of its intermolecular forces. The functional groups present in the molecule—hydroxyl, methoxy, and the benzophenone core—dictate the types of non-covalent interactions that can occur.

Hydrogen Bonding: The two hydroxyl groups are potent hydrogen bond donors and acceptors. This allows for the formation of strong and directional hydrogen bonds between molecules, which can lead to the creation of dimers, chains, or more complex networks. Theoretical studies on dihydroxybenzene isomers have shown that the relative positions of the hydroxyl groups significantly influence the strength of hydrogen bonding. pusan.ac.kr In this compound, both intramolecular hydrogen bonding (between the 2-hydroxyl and the carbonyl oxygen) and intermolecular hydrogen bonding are possible. nih.govresearchgate.net

π-π Stacking: The two phenyl rings of the benzophenone core are aromatic and can participate in π-π stacking interactions. These interactions, arising from the electrostatic and dispersion forces between the electron clouds of the aromatic rings, contribute to the stability of stacked arrangements. nih.govresearchgate.net The substitution pattern on the rings, with electron-donating hydroxyl and methoxy groups, can modulate the strength of these stacking interactions. nih.govresearchgate.net

The interplay of these forces can lead to the formation of various supramolecular structures. For example, a study on a benzophenone-diphenylalanine conjugate demonstrated its ability to self-assemble into nanostructured fibrils, driven by hydrogen bonding through the peptide backbone and π-π stacking of the aromatic moieties. nih.govnih.govunipd.it While this compound lacks the peptide component, the fundamental driving forces for self-assembly are present. The crystal structure of related substituted benzophenones often reveals complex packing arrangements stabilized by a combination of weak hydrogen bonds and π-π interactions. acs.org

| Interaction Type | Functional Groups Involved | Potential Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Hydroxyl groups, Carbonyl oxygen, Methoxy oxygen | Directional interactions leading to the formation of dimers, chains, and networks. |

| π-π Stacking | Phenyl rings of the benzophenone core | Stabilization of stacked molecular arrangements. |

| Van der Waals Forces | Entire molecule | Overall cohesive forces contributing to the stability of the assembled structure. |

Emerging Research Directions and Future Perspectives in Benzophenone Chemistry

Development of Advanced Synthetic Methodologies

The synthesis of specifically substituted benzophenones remains a key area of research, focusing on improving efficiency, yield, and environmental sustainability.

Friedel-Crafts Acylation: This remains a cornerstone for benzophenone (B1666685) synthesis. Modern methodologies focus on improving catalysts and reaction conditions. For instance, the acylation of toluene with specific benzoyl chlorides in the presence of aluminum chloride is a common route to create the basic benzophenone skeleton. mdpi.com The synthesis of 2-hydroxy-4-methoxybenzophenone often starts with 2,4-dihydroxybenzophenone (B1670367), which can be produced via a Friedel-Crafts reaction or by reacting resorcinol (B1680541) with α,α,α-trichlorotoluene. epo.orggoogle.com

Fries Rearrangement: The Fries rearrangement of substituted phenyl benzoates provides an effective pathway to hydroxybenzophenones, often in excellent yield. nih.gov This method is valuable for creating the ortho-hydroxy substitution pattern that is critical for the UV-absorbing properties of many benzophenones.

Selective Alkylation/Methylation: A significant challenge is the selective placement of alkoxy groups on a polyhydroxybenzophenone backbone. Research focuses on optimizing reagents and conditions to control the position of methylation. For example, 2-hydroxy-4-methoxybenzophenone can be prepared by reacting 2,4-dihydroxybenzophenone with methylating agents like dimethyl sulfate or methyl halides, using a base and sometimes a phase transfer catalyst to improve efficiency and yield. google.comgoogle.com These methods reduce reaction steps and avoid some of the harsher byproducts associated with older processes. google.com

A comparison of common synthetic routes is detailed below.

| Synthetic Method | Precursors | Key Reagents | Outcome |

| Friedel-Crafts Acylation | Substituted Benzene (B151609), Benzoyl Chloride | AlCl₃ (catalyst) | Forms the core benzophenone C-C bond mdpi.com |

| Fries Rearrangement | Phenyl Benzoate | AlCl₃ (catalyst) | Rearranges ester to form o-hydroxybenzophenone nih.gov |

| Selective Methylation | Polyhydroxybenzophenone | Dimethyl Sulfate or Methyl Halide | Adds a methoxy (B1213986) group at a specific hydroxyl position google.comgoogle.com |

| Suzuki Coupling | Substituted Phenyl Boronic Acid, Anhydride (B1165640) | Palladium (catalyst) | A "greener" organometallic route to form C-C bonds oregonstate.edu |

Exploration of Novel Mechanistic Pathways in Non-Biological Systems

The primary function of many hydroxybenzophenones is rooted in their unique photochemistry. Research aims to better understand and manipulate these properties for various applications. The key mechanism for UV absorption in 2-hydroxybenzophenones involves an intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. frontiersin.org

Upon absorbing UV radiation, the molecule enters an excited singlet state (S₁). bgsu.edu This is followed by a rapid process called excited-state intramolecular proton transfer (ESIPT), where the phenolic proton is transferred to the carbonyl oxygen. frontiersin.org The molecule then undergoes intersystem crossing (ISC) to a more stable triplet state (T₁). bgsu.eduacs.org The energy from the absorbed UV photon is ultimately dissipated harmlessly as heat as the molecule relaxes back to its ground state, ready to absorb another photon.

Emerging research focuses on:

Substituent Effects: Investigating how different electron-donating or electron-withdrawing groups at various positions on the phenyl rings affect the energy levels of the excited states and the efficiency of the energy dissipation process. acs.org

Excited State Dynamics: Using techniques like laser flash photolysis to study the lifetimes and absorption spectra of the transient singlet and triplet states. bgsu.eduacs.org Understanding these dynamics is crucial for designing molecules with enhanced photostability.

Integration of Omics Technologies in Natural Product Discovery

Benzophenones are a wide class of natural metabolites produced by fungi and higher plants. nih.govnih.govresearchgate.net The discovery of novel benzophenone structures with unique properties is increasingly driven by advanced analytical and computational techniques known as "omics."

Metabolomics: This technology uses high-resolution mass spectrometry and NMR to create a comprehensive profile of all the small molecules (metabolites) in a biological sample. nih.gov It can be used to rapidly identify known and potentially new benzophenones in crude extracts from plants or fungi, a process known as dereplication. rsc.org This approach accelerates the discovery process by prioritizing extracts that contain novel compounds. rsc.orgresearchgate.net

Genomics and Transcriptomics: By sequencing the DNA (genomics) or RNA (transcriptomics) of a benzophenone-producing organism, scientists can identify the biosynthetic gene clusters (BGCs) responsible for making the compound. rsc.org This knowledge allows for the activation of "silent" BGCs to produce previously undiscovered molecules and enables the use of synthetic biology to engineer microorganisms for the sustainable production of valuable benzophenones. researchgate.net

Integrated Omics: The most powerful approach combines multiple omics datasets (e.g., genomics, metabolomics) to directly link genes to molecules. nih.gov This integrated strategy is essential for efficiently navigating the vast chemical space in nature to discover new benzophenones and understand their biosynthesis. rsc.org

Potential for Advanced Materials Science Applications (e.g., UV filters in polymers)

The ability of hydroxybenzophenones to absorb UV radiation and dissipate it as heat makes them exceptionally useful as additives in materials science. mdpi.com

UV Filters in Polymers and Coatings: This is the most widespread application. Benzophenone derivatives are incorporated into plastics (polyethylene, PVC, polypropylene), coatings, and inks to protect the material from photo-degradation, which causes yellowing, brittleness, and loss of physical properties. partinchem.com Research is focused on developing benzophenones with higher molecular weights or that can be copolymerized (chemically bonded) into the polymer backbone. partinchem.comkyoto-u.ac.jp This prevents the UV absorber from leaching out of the material over time, improving durability and safety.

Organic Light-Emitting Diodes (OLEDs): The benzophenone core is an attractive building block for materials used in OLEDs. researchgate.netmdpi.com Its electron-deficient nature and high intersystem crossing efficiency are valuable properties for developing thermally activated delayed fluorescent (TADF) emitters, which can achieve very high quantum efficiencies in converting electricity to light. mdpi.compreprints.org

Photoinitiators: Benzophenone derivatives are used as photoinitiators in UV-curable coatings and inks. bohrium.com Upon UV exposure, they generate reactive species that initiate a polymerization reaction, rapidly hardening the liquid formulation into a solid film. scholaris.ca

Computational Design and Optimization of Benzophenone-based Molecules

Computational chemistry and molecular modeling have become indispensable tools for accelerating the design of new benzophenone derivatives with tailored properties, reducing the need for time-consuming trial-and-error synthesis. figshare.com

Predicting UV Absorption: Quantum chemical methods like Density Functional Theory (DFT) can accurately predict the UV-Vis absorption spectra of different benzophenone structures. researchgate.net This allows researchers to computationally screen dozens of potential molecules and prioritize the synthesis of those predicted to have the desired absorption range (e.g., covering both UVA and UVB).

Structure-Property Relationships: Modeling helps elucidate how changes in molecular geometry, such as the twist angle between the phenyl rings, and the electronic nature of substituents influence the photophysical properties. researchgate.net This provides fundamental insights that guide the rational design of improved molecules.